molecular formula C13H12N2OS2 B10813152 5-Methyl-6-prop-2-ynylsulfanyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

5-Methyl-6-prop-2-ynylsulfanyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Cat. No.: B10813152
M. Wt: 276.4 g/mol
InChI Key: DMMBWKJJAJDNHI-UHFFFAOYSA-N
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Description

The compound 5-Methyl-6-prop-2-ynylsulfanyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is a heterocyclic molecule featuring a fused bicyclic core (cyclopenta[a]inden) with sulfur and nitrogen atoms integrated into its structure. Key substituents include a methyl group at position 5 and a prop-2-ynylsulfanyl (propargyl thioether) group at position 6.

Properties

IUPAC Name

11-methyl-10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-3-7-17-13-14-11-10(12(16)15(13)2)8-5-4-6-9(8)18-11/h1H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMBWKJJAJDNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC#C)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Key Observations :

  • Position 5 : Alkyl (methyl, propyl, butyl) or aryl (phenyl) groups influence lipophilicity and steric bulk. Methyl (target) minimizes steric hindrance compared to bulkier substituents like butyl or phenyl.

Physicochemical Properties

Calculated Properties of Selected Analogs ():

Compound LogD (pH 5.5) H-Bond Acceptors H-Bond Donors pKa (Acid) Molecular Weight
6-Mercapto-5-propyl-... 3.20 2 1 6.42 282.4 g/mol
5-Butyl-6-mercapto-... 3.98 2 1 ~6.5 296.4 g/mol
Target (Predicted) ~2.80 2 0 N/A ~289.3 g/mol

Analysis :

  • The target compound likely exhibits lower LogD (lipophilicity) than butyl or propyl analogs due to its smaller methyl group.

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